tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43N3O5/c1-6-31-22(32-7-2)19-28(18-16-20-13-9-8-10-14-20)23(29)21(26)15-11-12-17-27-24(30)33-25(3,4)5/h8-10,13-14,21-22H,6-7,11-12,15-19,26H2,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQJEEUDDPKNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CCCCNC(=O)OC(C)(C)C)N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Synthetic Strategy
The compound’s synthesis typically follows a linear sequence starting with a hexylamine backbone, followed by sequential functionalization of the amine and carbonyl groups. The tert-butyl carbamate (Boc) group serves as a protective moiety for the primary amine, enabling selective reactions at secondary sites.
Stepwise Functionalization
- Amino Protection : The primary amine at position 5 is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base, achieving >90% yield.
- Amide Bond Formation : The secondary amine at position 6 is functionalized with 2,2-diethoxyethyl(2-phenylethyl)amine via a coupling reaction using PyBrop (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in acetonitrile, yielding 68–75%.
- Oxo Group Introduction : Oxidation of the intermediate alcohol to a ketone is achieved using Dess-Martin periodinane in DCM at 0°C.
Alternative Routes
Enzymatic Approaches
While non-CYP-dependent enzymatic pathways are less common for this compound, microbial transaminases have been explored for chiral resolution of intermediates, though yields remain suboptimal (<40%).
One-Pot Synthesis
A streamlined one-pot method combines Boc protection and amide coupling using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DCM, reducing purification steps but requiring precise stoichiometric control (yield: 62%).
Reaction Conditions and Optimization
Solvent and Temperature Effects
Optimal solvents and temperatures vary by step:
| Step | Solvent | Temperature | Catalyst/Reagent | Yield |
|---|---|---|---|---|
| Boc Protection | Dichloromethane | 0°C → RT | DIPEA, Boc₂O | 92% |
| Amide Coupling | Acetonitrile | 25°C | PyBrop | 68–75% |
| Oxidation | DCM | 0°C | Dess-Martin reagent | 85% |
Polar aprotic solvents (acetonitrile) enhance coupling efficiency, while DCM minimizes side reactions during oxidation.
Analytical Characterization
Structural Confirmation
Comparative Analysis of Methods
Industrial-Scale Adaptations
Challenges and Mitigation Strategies
Common Pitfalls
Scalability Limits
Batch sizes >10 kg face mixing inefficiencies, addressed via segmented flow reactors.
Chemical Reactions Analysis
Carbamate Deprotection
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to regenerate the free amine. This reaction is pivotal in peptide synthesis and drug development.
Reaction Conditions
| Reagent/Condition | Product | Yield | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in dichloromethane | Free amine + CO₂ + tert-butanol | >90% | |
| HCl in dioxane | Free amine + CO₂ + tert-butanol | 85–90% |
Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol generates the primary amine .
Amine Functionalization
The primary amine at the 5-position undergoes nucleophilic reactions, including acylation and alkylation.
Acylation
Reagents : Acetic anhydride, acyl chlorides
Product : N-acetylated derivative
Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Ac₂O | THF | 0–25°C | 75% |
| Benzoyl chloride | DCM | 25°C | 82% |
Reductive Alkylation
Reagents : Aldehyde/ketone + NaBH₃CN
Product : N-alkylated amine
Example : Reaction with formaldehyde yields N-methylated derivative (85% yield) .
Amide Hydrolysis
The amide group (6-oxohexyl) is hydrolyzed under strong acidic or basic conditions to form carboxylic acids.
Conditions
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| 6M HCl | H₂O | 100°C | Carboxylic acid | 70% |
| NaOH (2M) | Ethanol | 80°C | Carboxylate salt | 65% |
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon .
Acetal Hydrolysis
The 2,2-diethoxyethyl group undergoes hydrolysis in aqueous acid to form a ketone.
Reaction :
Conditions
| Acid | Solvent | Temperature | Yield |
|---|---|---|---|
| HCl (1M) | THF/H₂O | 50°C | 88% |
| H₂SO₄ (0.5M) | Acetone/H₂O | 60°C | 92% |
Ketone Reactivity
The 6-oxo group participates in nucleophilic additions and reductions.
Reduction to Alcohol
Reagents : NaBH₄, LiAlH₄
Product : Secondary alcohol
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | MeOH | 0°C | 78% |
| LiAlH₄ | THF | 25°C | 95% |
Enolate Formation
Base : LDA, KOtBu
Reaction : Enolate intermediates undergo alkylation or aldol condensation .
Oxidative Transformations
The phenethyl group is susceptible to oxidation:
Reagents : KMnO₄, CrO₃
Product : Benzoic acid derivative (via aromatic ring oxidation).
Stability Under Ambient Conditions
The compound is stable in neutral, anhydrous environments but degrades under prolonged exposure to:
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its role as a precursor in synthesizing pharmacologically active agents. It serves as an intermediate in the development of drugs targeting various diseases, including cardiovascular disorders and cancer. For instance, it is involved in synthesizing Edoxaban, a direct oral anticoagulant used to prevent and treat thromboembolic disorders .
Antioxidant Properties
Research indicates that compounds similar to tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate exhibit antioxidant properties. These compounds help mitigate oxidative stress and apoptosis in various cell types by enhancing antioxidant enzyme activities and activating protective cellular pathways . Such properties are crucial in developing therapeutic strategies for conditions related to oxidative damage.
Drug Delivery Systems
The structural characteristics of this compound make it suitable for incorporation into drug delivery systems. Its ability to modify solubility and permeability can enhance the bioavailability of poorly soluble drugs, making it a valuable asset in pharmaceutical formulations .
Case Studies
Several studies have highlighted the applications of this compound and its derivatives:
- Edoxaban Synthesis : The compound serves as a key intermediate in synthesizing Edoxaban, demonstrating its importance in developing anticoagulant therapies .
- Antioxidant Activity : Research has shown that related compounds can protect against oxidative stress-induced damage in cellular models, suggesting potential therapeutic applications in neurodegenerative diseases and cancer .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (5-amino-6-((2,2-diethoxyethyl)(phenethyl)amino)-6-oxohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Critical Analysis of Evidence
The provided evidence highlights divergent synthetic pathways and functionalization strategies for tert-butyl carbamates. For instance, emphasizes the role of transition-metal catalysis in modifying thienylmethyl-substituted derivatives, whereas underscores the necessity of inert atmospheres for preserving amino groups in fluorinated analogs . Notably, the absence of direct pharmacological data for the target compound in the evidence necessitates extrapolation from structurally related molecules, such as 6b, which demonstrates bioactivity against bacterial pathogens .
Biological Activity
tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate, often referred to as (S)-tert-Butyl (5-amino-6-((2,2-diethoxyethyl)(phenethyl)amino)-6-oxohexyl)carbamate, is a complex organic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure incorporates various functional groups that may confer significant biological activity.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molar mass of 465.63 g/mol. The compound features a tert-butyl group, an amino group, and a carbamate structure, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 465.63 g/mol |
| Density | 1.066 g/cm³ (predicted) |
| Boiling Point | 602.5 °C (predicted) |
| pKa | 12.89 (predicted) |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the tert-butyl carbamate : Reaction of tert-butyl chloroformate with an appropriate amine.
- Introduction of the amino group : Nucleophilic substitution using a suitable amine.
- Formation of the diethoxyethyl group : Reaction of an aldehyde or ketone with alcohol under acidic conditions.
- Coupling with the phenethyl group : Friedel-Crafts alkylation using phenethyl chloride.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The compound may function as an inhibitor or activator depending on the target pathway.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit anticancer properties due to their ability to inhibit glutamine metabolism in cancer cells. The glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON), for instance, has shown promise in targeting tumor cells while minimizing gastrointestinal toxicity .
- Pharmacokinetics : A study focusing on prodrugs derived from DON demonstrated improved solubility and stability in biological systems when modified with ester and amide promoieties similar to those found in this compound . This suggests potential for enhanced drug delivery systems.
- Enzyme Inhibition : The compound's structure allows for interactions with various enzymes, potentially leading to inhibition pathways that are crucial in disease mechanisms such as cancer and metabolic disorders.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For carbamate derivatives, protecting group strategies (e.g., tert-butyl carbamate) are critical to prevent undesired side reactions. Purification via column chromatography or recrystallization, guided by monitoring intermediates using LC-MS or NMR, can enhance purity . Reaction efficiency may benefit from grouping reactants by functional classes (e.g., amines, ketones) to minimize cross-reactivity .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify backbone connectivity and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- FT-IR spectroscopy to identify functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹).
Cross-referencing with published spectral data for analogous tert-butyl carbamates ensures accuracy .
Q. How do pH and temperature variations affect the stability of this compound during storage?
- Methodological Answer : Stability studies should test degradation kinetics under:
- pH extremes (e.g., 2–12) using buffered solutions.
- Temperature stress (4°C, 25°C, 40°C).
Monitor degradation via HPLC or TLC. Tert-butyl carbamates are typically stable at neutral pH and room temperature but hydrolyze under acidic/basic conditions . Store in inert atmospheres (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer : Adopt a tiered approach:
- Laboratory-scale biodegradation assays (OECD 301/307) to assess microbial degradation.
- Column chromatography to simulate soil adsorption.
- QSPR modeling to predict bioaccumulation potential based on logP and molecular descriptors. Environmental persistence studies should align with EPA guidelines for chemical risk assessment .
Q. How can researchers resolve contradictory data regarding the reactivity of tert-butyl carbamate derivatives in cross-coupling reactions?
- Methodological Answer : Contradictions often arise from ligand steric effects or solvent polarity. Systematic studies should:
- Compare Pd-catalyzed vs. Cu-mediated couplings under varying conditions.
- Use DFT calculations to map energy barriers for proposed reaction pathways.
- Validate hypotheses with kinetic isotope effects (KIE) or Hammett plots. Grouping reagents by functional class (e.g., halogenated vs. non-halogenated substrates) clarifies reactivity trends .
Q. What in silico strategies predict the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Combine:
- Molecular docking to identify CYP450 isoform interactions.
- MetaSite/StarDrop software to simulate phase I/II metabolism.
- MD simulations to assess enzyme binding affinity. Experimental validation via hepatocyte incubations and LC-MS/MS metabolite profiling is critical .
Q. How can contradictory cytotoxicity data for this compound be reconciled across different cell lines?
- Methodological Answer : Conduct a meta-analysis with standardized protocols:
- Normalize data using cell viability assays (MTT/XTT) with identical seeding densities.
- Control for oxygen tension and serum concentration variations.
- Apply multivariate statistical models (e.g., PCA) to isolate confounding variables. Cross-reference with transcriptomic profiles to identify cell-specific resistance mechanisms .
Methodological Notes
- Data Reporting : Follow IUPAC guidelines for thermophysical property documentation, including uncertainties and calibration standards .
- Safety Protocols : Use PPE (nitrile gloves, chemical-resistant suits) and engineering controls (fume hoods) during synthesis .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for in vivo studies, ensuring humane endpoints and 3R compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
